L-Proline-13C
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m0/s1/i5+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIBWKKTOPOVIA-TXZHAAMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)[13C](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584372 | |
| Record name | L-(~13~C)Proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81202-06-4 | |
| Record name | L-(~13~C)Proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Methodological Foundations of L Proline 1 13c Isotopic Tracing
Strategies for L-Proline-1-¹³C Incorporation in Biological Systems
The introduction of L-Proline-1-¹³C into a biological system is the foundational step for any tracing experiment. The choice of strategy depends on the specific research question, the biological model, and the desired level of metabolic detail.
In Vitro Cell Culture Labeling Regimes
In vitro cell culture offers a controlled environment to study cellular metabolism. Labeling regimes typically involve replacing the standard L-proline in the culture medium with L-Proline-1-¹³C. vwr.com This method, often part of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), allows for the precise tracking of proline incorporation into newly synthesized proteins and its conversion into other metabolites. vwr.com
Key considerations for in vitro labeling include the duration of labeling and the potential for metabolic cross-talk. For instance, in some cell types, arginine can be converted to proline, which can dilute the isotopic enrichment if not accounted for. nih.govnih.gov To mitigate this, proline can be added to the SILAC media to inhibit this conversion. nih.govnih.gov The labeling efficiency, or the percentage of the labeled amino acid that has been incorporated, increases over time, with longer incubation periods leading to higher enrichment. nih.gov For example, in cultured primary neurons, significant label incorporation of over 50% can be achieved within two days, while labeling for 10 days can result in over 90% incorporation. nih.gov
Table 1: Example of In Vitro Labeling Protocol for Proline Tracing
| Parameter | Description |
| Cell Type | Human Embryonic Kidney (HEK) cells |
| Labeling Medium | DMEM lacking L-proline, supplemented with dialyzed fetal bovine serum and L-Proline-1-¹³C. |
| Incubation Time | 72 hours to allow for significant incorporation into proteins and downstream metabolites. |
| Cell Harvesting | Cells are washed with ice-cold phosphate-buffered saline and then lysed for subsequent analysis. |
| Analysis | Mass spectrometry or NMR spectroscopy to determine ¹³C enrichment in proteins and metabolites. |
This table provides a generalized example. Specific concentrations and incubation times will vary depending on the cell line and experimental goals.
In Vivo Tracer Administration Protocols
In vivo studies provide a more holistic view of metabolism within a whole organism. L-Proline-1-¹³C can be administered through various routes, including continuous infusion, to trace its distribution and metabolism in different tissues. physiology.org This approach has been instrumental in measuring the synthesis rates of proteins like dermal collagen in humans. physiology.orgresearchgate.net
In such studies, a primed continuous infusion of L-[1-¹³C]proline is often used to achieve a steady-state isotopic enrichment in the precursor pool for protein synthesis. physiology.org Blood and tissue samples are then collected at different time points to measure the incorporation of the labeled proline. For instance, in a study on dermal collagen synthesis, subjects received a primed infusion of L-[1-¹³C]proline, and skin biopsies were taken to measure the enrichment of [¹³C]proline in tissue fluid and incorporated into collagen. physiology.org
Experimental Design Considerations for Isotopic Equilibrium and Non-Stationary States
A critical aspect of isotopic tracing experiments is understanding the concept of isotopic steady-state, or equilibrium. At isotopic steady-state, the isotopic enrichment of metabolites remains constant over time, indicating that the rates of synthesis and degradation of the metabolite pool are balanced. sci-hub.se Reaching this state is often a prerequisite for traditional metabolic flux analysis (MFA). sci-hub.se
However, many biological systems are dynamic and may not reach a steady state. In such cases, isotopically non-stationary metabolic flux analysis (INST-MFA) is employed. researchgate.netnih.gov This approach analyzes the transient changes in isotopic labeling over time, providing a wealth of information about metabolic fluxes in dynamic systems. researchgate.netnih.gov INST-MFA is particularly useful for studying systems with slow turnover rates or for short-term experiments. nih.gov The design of such experiments requires careful consideration of sampling time points to capture the dynamic changes in isotopic enrichment.
Advanced Analytical Techniques for L-Proline-1-¹³C Detection and Quantification
Once L-Proline-1-¹³C is incorporated into a biological system, sophisticated analytical techniques are required to detect and quantify its presence in various molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique for analyzing the structure and dynamics of molecules. It is particularly well-suited for isotopic tracing studies.
One-dimensional (1D) ¹³C NMR spectroscopy is a direct method for detecting and quantifying the enrichment of ¹³C in specific carbon positions of metabolites. asm.orgdss.go.th The low natural abundance of ¹³C (about 1.1%) means that signals from unenriched molecules are weak. dss.go.th When a ¹³C-labeled substrate like L-Proline-1-¹³C is introduced, the signal corresponding to the labeled carbon position is significantly enhanced, allowing for its quantification. dss.go.thnih.gov
The chemical shift of the ¹³C nucleus provides information about its chemical environment, allowing for the identification of the metabolite. nih.govacs.org By comparing the intensity of the enriched signal to that of a known internal standard or to the natural abundance signal, the degree of isotopic enrichment can be accurately determined. asm.org This technique has been used to study the biosynthesis of proline from ¹³C-labeled acetate (B1210297) in Escherichia coli, where the specific incorporation of the labeled carbons into the proline molecule was determined from the ¹³C NMR spectra. asm.org
Hyperpolarization Techniques for Signal Enhancement
A significant limitation of NMR spectroscopy is its relatively low sensitivity. researchgate.net Hyperpolarization techniques, such as dynamic nuclear polarization (DNP), address this issue by dramatically increasing the NMR signal of ¹³C-labeled molecules by more than 10,000-fold. nih.govnih.gov This is achieved by transferring the high polarization of electron spins to the ¹³C nuclei at very low temperatures and high magnetic fields. nih.govacs.org The hyperpolarized sample is then rapidly dissolved and can be injected for in vivo studies or used in cell culture experiments, allowing for the real-time tracking of metabolic processes with unprecedented sensitivity. nih.gov
For L-Proline-1-¹³C, hyperpolarization would enable the detection of the labeled compound and its metabolites at much lower concentrations than would be possible with conventional NMR. This enhanced sensitivity is crucial for in vivo metabolic imaging and for studying low-flux metabolic pathways. nih.govresearchgate.net The basic principle involves increasing the population difference between nuclear spin states beyond the thermal equilibrium distribution described by Boltzmann statistics. jps.jpnih.gov
Detailed Research Findings: While specific studies on hyperpolarized L-Proline-1-¹³C are not extensively detailed in the provided context, the application of hyperpolarized ¹³C-pyruvate in clinical and pre-clinical settings demonstrates the power of this technique. researchgate.net Hyperpolarized ¹³C MRI allows for the non-invasive, real-time assessment of enzyme-mediated metabolic pathways in vivo. nih.gov The technology has been applied to a wide array of endogenous biomolecules enriched with ¹³C to investigate metabolic processes in diseases like cancer, diabetes, and heart disease. nih.gov The success of these probes suggests a strong potential for hyperpolarized L-Proline-1-¹³C in similar applications.
Mass Spectrometry (MS)-Based Metabolomics
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. In the context of isotopic tracing with L-Proline-1-¹³C, MS is used to identify and quantify metabolites and to determine the distribution of the ¹³C label within them.
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds. For metabolomics studies, non-volatile metabolites like amino acids are first chemically modified (derivatized) to make them volatile. wvu.edu In studies with L-Proline-1-¹³C, GC-MS can be used to separate complex mixtures of metabolites and to determine their ¹³C enrichment. mdpi.comnih.gov
The mass spectrometer separates ions based on their mass-to-charge ratio, allowing for the differentiation between unlabeled molecules and those containing one or more ¹³C atoms. By analyzing the fragmentation patterns of the derivatized metabolites, it is possible to determine the position of the ¹³C label within the molecule, providing insights into the specific metabolic pathways that have been active. mdpi.com However, the accuracy of these positional enrichment calculations can be affected by analytical biases depending on the fragments selected for analysis. mdpi.comresearchgate.net
Detailed Research Findings: GC-MS has been validated for ¹³C-positional approaches for several key metabolites, including glycine, serine, and glutamate (B1630785). mdpi.com Studies have shown that careful selection of mass fragments is crucial for accurate ¹³C measurements. For instance, in the analysis of proline_2TMS, the fragment at m/z 142 was found to be more accurate for calculating ¹³C enrichment at the C1 position compared to the fragment at m/z 216. mdpi.com This technique has been successfully applied to plant ¹³C-labeled experiments to investigate key metabolic fluxes. mdpi.comresearchgate.net
Interactive Data Table: Validated GC-MS Fragments for ¹³C-Positional Analysis
| Metabolite Derivative | Validated Atomic Positions for ¹³C Analysis | Key Findings |
| Glycine_3TMS | C1, C2 | Reliable for positional enrichment studies. mdpi.com |
| Serine_3TMS | C1, C2, C3 | Reliable for positional enrichment studies. mdpi.com |
| Malate_3TMS | C1 | Measurements for other positions were largely inaccurate. mdpi.com |
| Glutamate_3TMS | C1 | Analytical biases identified for some fragments. mdpi.com |
| Proline_2TMS | C1 (using m/z 142) | Fragment at m/z 216 showed contamination issues. mdpi.com |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Metabolite Mixtures
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly versatile and powerful technique for analyzing complex biological mixtures without the need for derivatization. nih.gov LC separates the components of a mixture based on their physicochemical properties, and the tandem mass spectrometer provides two stages of mass analysis. wiley-vch.de This allows for the highly selective and sensitive detection of specific metabolites, even in complex matrices like serum or plasma. nih.govnih.gov
In L-Proline-1-¹³C tracing studies, LC-MS/MS is used to quantify the labeled proline and its metabolites. nih.gov The first mass analyzer can be set to select the ion corresponding to a specific metabolite, which is then fragmented. The second mass analyzer then separates these fragment ions, creating a unique "fingerprint" that confirms the identity of the metabolite. By using a stable isotope-labeled internal standard, such as L-proline-¹³C₅,¹⁵N, accurate quantification can be achieved. nih.gov
Detailed Research Findings: A robust LC-MS/MS method was developed and validated for the analysis of proline in human serum, demonstrating high specificity and reproducibility. nih.gov This method was successfully applied to quantify proline levels in esophageal cancer patients and healthy volunteers. nih.gov LC-MS/MS is also a cornerstone of "bottom-up" proteomics, where it is used to identify and quantify peptides from enzymatically digested protein mixtures. nih.gov The high resolution and mass accuracy of modern LC-MS/MS instruments are critical for distinguishing between isotopically labeled and unlabeled species. acs.org
Capillary Electrophoresis-Mass Spectrometry (CE-MS/MS) is an analytical technique that combines the high separation efficiency of capillary electrophoresis with the sensitive detection and structural elucidation capabilities of tandem mass spectrometry. nih.gov CE separates ions based on their electrophoretic mobility in a capillary filled with an electrolyte. This technique is particularly well-suited for the analysis of small, charged molecules like amino acids. researchgate.net
When coupled with MS/MS, CE can provide highly accurate data on the isotopomer patterns of ¹³C-labeled compounds. nih.gov This is crucial for elucidating the exact position of the labeled carbon atom, which is essential for reconstructing metabolic pathways. nih.govresearchgate.net The method is rapid and requires very small sample volumes, making it ideal for tracer-based metabolomics in systems where sample material is limited. nih.gov
Detailed Research Findings: A novel CE-MS method has been developed for the tracer-based metabolomics of underivatized proteinogenic amino acids. nih.gov This method, using a ZipChip CE system and a high-resolution Orbitrap mass spectrometer, was validated by analyzing 16 protein-derived amino acids from a methanogenic archaeon. The mass isotopomer distributions obtained from ¹³C-labeled substrates allowed for the identification of central carbon metabolism and the reconstruction of amino acid biosynthesis pathways, including that of proline. nih.govresearchgate.net The ability to determine the position of the labeled carbon via CE-MS/MS was highlighted as essential for understanding these metabolic networks. nih.gov
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Proteome Turnover Analysis
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling strategy used in quantitative proteomics to determine the turnover rates of proteins. This technique involves replacing a standard "light" amino acid in the cell culture medium with a "heavy," stable isotope-labeled counterpart. The incorporation of this heavy amino acid into newly synthesized proteins allows for their differentiation from pre-existing "light" proteins using mass spectrometry.
In the context of L-Proline-1-13C, this specific isotopically labeled amino acid serves as the "heavy" tracer. L-Proline is a non-essential amino acid that can be added to SILAC media to prevent the metabolic conversion of heavy arginine to heavy proline in certain mammalian cell lines that exhibit high arginine dehydrogenase activity. thermofisher.com In a typical dynamic SILAC experiment, also known as pulse-SILAC, cells are initially cultured in a medium containing the standard, unlabeled versions of all amino acids ("light" medium). They are then switched to a "heavy" medium where one or more amino acids are replaced by their stable isotope-labeled forms, such as L-Proline-1-13C.
Over time, as new proteins are synthesized, they will incorporate L-Proline-1-13C. By collecting cell samples at various time points after the switch to the heavy medium, it is possible to track the rate of incorporation of the heavy label into the proteome. The ratio of the "heavy" to "light" peptide signals, as measured by mass spectrometry, directly reflects the protein turnover rate. thermofisher.com This allows for the calculation of degradation rate constants (kdeg) for individual proteins. nih.gov
The use of L-Proline-1-13C, often in conjunction with other labeled amino acids like 13C-lysine and 13C-arginine, enables a comprehensive analysis of proteome dynamics. nih.gov For instance, in studies of quiescent cells, this method allows for the measurement of turnover kinetics for even very stable proteins with half-lives longer than the cell doubling time. nih.gov The data generated from SILAC experiments using L-Proline-1-13C can reveal how protein turnover is affected by various conditions, such as disease states or drug treatments. nih.govmdpi.com
Table 1: Key Aspects of L-Proline-1-13C in SILAC for Proteome Turnover
| Feature | Description | Research Finding |
| Tracer | L-Proline-1-13C is used as the "heavy" amino acid. | Prevents the metabolic conversion of heavy arginine to heavy proline in some cell lines. thermofisher.com |
| Method | Dynamic or pulse-SILAC involves switching cells from "light" to "heavy" media. | Allows for the measurement of protein synthesis and degradation rates over time. thermofisher.comnih.gov |
| Analysis | Mass spectrometry is used to determine the heavy-to-light (H/L) ratio of peptides. | The H/L ratio is directly proportional to the rate of protein turnover. thermofisher.comnih.gov |
| Application | Quantifying proteome turnover kinetics in various cell types and conditions. | Has been used to study protein turnover in quiescent cells and in response to drug treatment. nih.govnih.gov |
Sample Preparation and Data Pre-processing for Isotopic Analysis
Metabolic Quenching Techniques
To accurately analyze the isotopic enrichment of intracellular metabolites like L-Proline-1-13C, it is crucial to rapidly halt all enzymatic activity at the moment of sample collection. This process, known as metabolic quenching, preserves the metabolic state of the cells. Failure to effectively quench metabolism can lead to significant alterations in metabolite concentrations and isotopic labeling patterns, compromising the integrity of the data.
Several quenching techniques have been developed, with the choice of method often depending on the cell type (e.g., suspension vs. adherent cultures) and the specific metabolites of interest. For studies involving 13C-labeled amino acids, cold solvent quenching is a commonly employed strategy.
One effective method involves rapid filtration to separate cells from the culture medium, followed by immediate immersion in -80°C methanol (B129727). researchgate.net This combination provides a high quenching efficiency. Another approach for suspension cultures is mixing the cell sample with a partially frozen 30% methanol slurry at approximately -24°C, followed by centrifugation. researchgate.net While slightly less efficient than the filtration method, it offers a less laborious workflow. researchgate.net For adherent cells, a common practice is to rapidly wash the cells with cold phosphate-buffered saline before extracting metabolites with pre-cooled methanol at -80°C. nih.gov Some protocols advocate for the use of hot isopropanol (B130326) as a quenching agent, which can be integrated into automated, high-throughput platforms. researchgate.net
It is important to note that some quenching methods can lead to metabolite leakage. For example, using 60% cold methanol (-65°C) has been shown to cause significant loss of intracellular metabolites in some organisms. researchgate.net Therefore, the chosen quenching protocol must be validated for the specific experimental system to ensure minimal perturbation of the metabolome.
Table 2: Comparison of Metabolic Quenching Techniques for 13C-Labeling Studies
| Quenching Method | Description | Advantages | Disadvantages |
| Rapid Filtration & Cold Methanol | Cells are filtered and immediately quenched in -80°C methanol. | High quenching efficiency. researchgate.net | Can be laborious. |
| Cold Methanol Slurry | Cells are mixed with a partially frozen 30% methanol slurry (-24°C) and centrifuged. | Less laborious than filtration. researchgate.net | Slightly less effective than rapid filtration. researchgate.net |
| Cold PBS Wash & Cold Methanol | Adherent cells are washed with cold PBS and then metabolites are extracted with -80°C methanol. | Suitable for adherent cell cultures. nih.gov | Potential for some metabolic activity during the wash step. |
| Hot Isopropanol | Cells are quenched with hot isopropanol. | Amenable to automation and high-throughput applications. researchgate.net | Requires specialized equipment. |
Metabolite Extraction Methodologies
Following metabolic quenching, the next critical step is the efficient extraction of intracellular metabolites, including L-Proline-1-13C and its downstream products. The ideal extraction method should quantitatively recover all metabolites of interest without causing their degradation or alteration.
A widely used method for extracting polar metabolites like amino acids is the use of cold organic solvents. A common protocol involves using an 80% methanol solution, often chilled to -20°C or colder. rsc.org The quenched cell samples are typically sonicated or vortexed in the cold methanol to ensure complete cell lysis and metabolite solubilization. rsc.org After centrifugation to remove cell debris, the supernatant containing the metabolites can be collected for analysis.
For a broader analysis that includes both polar and non-polar metabolites, biphasic extraction systems are often employed. One such method uses a mixture of methanol, chloroform, and water. This creates two distinct phases: an upper aqueous phase containing polar metabolites like amino acids and a lower organic phase containing lipids. mdpi.com Another biphasic method utilizes methyl-tert-butyl ether (MTBE) in combination with methanol and water. rsc.org
The choice of extraction solvent can significantly impact the recovery of specific metabolites. For instance, a methanol-only extraction has been shown to provide better recovery for L-proline compared to a methanol:chloroform mixture in some studies. mdpi.com The extraction procedure can also be tailored to the specific analytical platform being used. For example, for analysis by gas chromatography-mass spectrometry (GC-MS), which often requires derivatization, the extraction protocol might be different from that used for liquid chromatography-mass spectrometry (LC-MS) analysis. vanderbilt.edu
Table 3: Overview of Metabolite Extraction Methodologies
| Extraction Method | Solvent System | Target Metabolites | Key Features |
| Cold Methanol | 80% Methanol (cold) | Polar metabolites (e.g., amino acids) | Simple, widely used, and effective for polar compounds. rsc.orgmdpi.com |
| Methanol/Chloroform/Water | Methanol, Chloroform, Water | Polar and non-polar metabolites | Biphasic system separates polar and lipidic compounds. mdpi.com |
| MTBE/Methanol/Water | Methyl-tert-butyl ether, Methanol, Water | Polar and non-polar metabolites | Another effective biphasic extraction method. rsc.org |
Data Correction for Natural Abundance and Tracer Impurity
After mass spectrometric analysis of samples from L-Proline-1-13C tracing experiments, the raw data must be corrected for two main factors to ensure accurate interpretation: the natural abundance of stable isotopes and the isotopic impurity of the tracer.
Naturally occurring heavy isotopes, particularly 13C, are present in all biological molecules. This means that even in an unlabeled sample, a small fraction of molecules will contain one or more heavy isotopes, leading to a distribution of mass isotopomers. This natural abundance can convolute the signals from the labeled tracer, potentially leading to an overestimation of label incorporation. bioconductor.org Therefore, the measured mass isotopomer distributions must be corrected to remove the contribution of these naturally occurring isotopes. This is typically done using mathematical algorithms that are based on the known natural abundance of all elements in the metabolite. nih.govbiorxiv.org
The second factor to consider is the purity of the L-Proline-1-13C tracer itself. Commercially available stable isotope tracers are not 100% pure and contain a small percentage of other isotopologues. For example, a 13C-labeled tracer may contain some 12C at positions that are supposed to be labeled. uni-regensburg.de This impurity will affect the measured isotopologue distribution and can lead to inaccurate flux calculations if not accounted for. Correction for tracer impurity is also performed computationally, using the purity information provided by the manufacturer. bioconductor.orguni-regensburg.de
Several software tools, such as IsoCorrectoR and AccuCor2, have been developed to perform these necessary corrections on mass spectrometry data from stable isotope labeling experiments. bioconductor.orgbioconductor.orgchemrxiv.org These tools can handle data from various types of mass spectrometers and can correct for both natural abundance and tracer impurity, and in some cases, for multiple tracer experiments simultaneously. bioconductor.orgbioconductor.orgchemrxiv.org
Applications of L Proline 1 13c in Biological Systems Research
Probing Cellular Metabolism and Fluxes
The use of L-Proline-1-13C and other stable isotope tracers is central to the field of metabolic flux analysis (MFA), a sophisticated technique used to quantify the rates (fluxes) of reactions within a metabolic network. embopress.orgnih.govmdpi.com By introducing a 13C-labeled substrate into a biological system at a metabolic steady state, scientists can measure the isotopic enrichment in various downstream metabolites. embopress.org This data, when integrated with a stoichiometric model of metabolic pathways, allows for the calculation of intracellular reaction rates, providing a detailed map of cellular metabolism. nih.govmdpi.com
Central Carbon Metabolism Elucidation
L-Proline-1-13C is instrumental in elucidating the connections between amino acid metabolism and central carbon metabolism, which includes glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. nih.gov While glucose and glutamine are primary carbon sources for many cells, proline can also be catabolized to enter the TCA cycle. nih.govnih.gov
Research using 13C-labeled proline helps to quantify the contribution of proline to the pool of TCA cycle intermediates. For instance, in certain cancer cells, proline catabolism serves as a significant source of energy and metabolic intermediates, particularly under conditions of nutrient stress. imrpress.comnih.gov The labeled carbon from L-Proline-1-13C can be traced to α-ketoglutarate, a key TCA cycle intermediate, and other downstream metabolites, revealing the extent of proline's involvement in cellular bioenergetics. nih.govfrontiersin.org
Studies in various organisms, from bacteria to human cells, have utilized 13C-labeled substrates to map out the complexities of central carbon metabolism. embopress.orgbiorxiv.org These analyses are crucial for understanding metabolic reprogramming in diseases like cancer and for identifying potential therapeutic targets. nih.govresearchgate.net
Intermediary Metabolism and Biosynthetic Pathways
L-Proline-1-13C is a valuable tracer for investigating intermediary metabolism and the biosynthetic pathways that produce essential cellular components. Proline itself is a precursor for the synthesis of other molecules, and its carbon backbone can be incorporated into various biomolecules.
In the protozoan parasite Trypanosoma brucei, studies with 13C-enriched L-proline have shown that its metabolic fate is dependent on the availability of glucose. nih.gov In glucose-rich conditions, proline is converted to succinate, whereas in glucose-depleted conditions, it is converted to alanine. nih.gov This demonstrates the metabolic flexibility of the parasite and its ability to adapt to different nutrient environments. nih.gov
Furthermore, L-Proline-1-13C can be used to trace the synthesis of other amino acids and biosynthetic products. For example, the carbon from proline can be channeled into the synthesis of glutamate (B1630785) and subsequently other amino acids. mdpi.com Research has also employed [1-13C]-labeled L-β-methylproline, synthesized from [1-13C]-L-isoleucine, to confirm its role as a direct precursor in the biosynthesis of the complex natural product paraherquamide (B22789) A in Penicillium fellutanum. researchgate.net
Redox Homeostasis and Pyridine (B92270) Nucleotide Dynamics
Proline metabolism is intricately linked to cellular redox homeostasis, the balance between oxidizing and reducing agents, which is critical for normal cell function. nih.govresearchgate.net The synthesis and degradation of proline involve the consumption and production of the pyridine nucleotides NAD+/NADH and NADP+/NADPH, which are key players in cellular redox reactions. d-nb.info
Studies have shown that proline metabolism can influence the production of reactive oxygen species (ROS), which are important signaling molecules but can be damaging at high levels. nih.govresearchgate.net Proline itself has been shown to have ROS scavenging properties. nih.govresearchgate.net By using L-Proline-1-13C, researchers can investigate how the flux through the proline metabolic pathways impacts the cellular redox environment and the dynamics of pyridine nucleotides. This is particularly relevant in disease states like cancer, where altered redox balance is a common feature. researchgate.netcore.ac.uk For instance, proline supplementation has been shown to reduce oxidative stress in certain contexts. nih.gov
Investigating Amino Acid Metabolism and Interconversions
L-Proline-1-13C is an invaluable tool for dissecting the intricate pathways of amino acid metabolism and the interconversions between different amino acids. Its labeled carbon atom allows for precise tracking of proline's fate within the cell.
Proline Biosynthesis and Catabolism Pathways
The metabolism of proline involves its synthesis from precursor amino acids and its breakdown into other molecules. nih.govbioone.org L-Proline-1-13C allows for the direct investigation of these pathways.
Proline Biosynthesis: Proline is primarily synthesized from glutamate, and also from ornithine. nih.govnih.gov The pathway from glutamate involves the intermediate γ-glutamyl phosphate, which is converted to glutamic-γ-semialdehyde (GSA). nih.govresearchgate.net GSA spontaneously cyclizes to form Δ1-pyrroline-5-carboxylate (P5C), which is then reduced to proline. nih.gov The ornithine pathway also proceeds through P5C. nih.govbioone.org Using 13C-labeled precursors like glutamate or ornithine, in conjunction with L-Proline-1-13C, allows researchers to determine the relative contributions of these pathways to the total proline pool under different cellular conditions. nih.gov For example, studies in melanoma cells using 13C-labeled precursors have clarified the distinct roles of different pyrroline-5-carboxylate reductase (PYCR) isozymes in proline biosynthesis from glutamate versus ornithine. nih.gov
Proline Catabolism: The breakdown of proline occurs in the mitochondria, where it is oxidized back to glutamate. bioone.orgplos.orgcreative-proteomics.com The first step is catalyzed by proline dehydrogenase (PRODH), also known as proline oxidase (POX), which converts proline to P5C. imrpress.combioone.org P5C is then converted to glutamate by P5C dehydrogenase (P5CDH). frontiersin.orgfrontiersin.org By tracing the labeled carbon from L-Proline-1-13C, scientists can quantify the rate of proline catabolism and its contribution to the glutamate pool. plos.org This is particularly important in the context of cancer, where proline metabolism is often dysregulated. imrpress.complos.org
The following table summarizes the key enzymes involved in proline biosynthesis and catabolism:
| Pathway | Enzyme | Function | Precursor/Product |
| Biosynthesis | Pyrroline-5-Carboxylate Synthetase (P5CS) | Catalyzes the conversion of glutamate to glutamic-γ-semialdehyde. nih.gov | Glutamate |
| Biosynthesis | Pyrroline-5-Carboxylate Reductase (PYCR) | Reduces P5C to proline. nih.govnih.gov | P5C |
| Catabolism | Proline Dehydrogenase (PRODH/POX) | Oxidizes proline to P5C. imrpress.combioone.org | Proline |
| Catabolism | P5C Dehydrogenase (P5CDH) | Converts P5C to glutamate. frontiersin.orgfrontiersin.org | P5C |
Links to Glutamine and Glutamate Metabolism
Proline metabolism is tightly interwoven with the metabolism of glutamine and glutamate, two other key amino acids. nih.govresearchgate.net Glutamate is the direct precursor for proline biosynthesis and the end product of proline catabolism. nih.govplos.org Glutamine, in turn, is a major source of cellular glutamate through the action of the enzyme glutaminase. mdpi.com
The use of L-Proline-1-13C, often in parallel with 13C-labeled glutamine or glutamate, enables researchers to map the metabolic flux between these three amino acids. researchgate.net This is crucial for understanding how cells coordinate their nitrogen and carbon metabolism. In many cancer cells, there is an increased reliance on glutamine, and a portion of this glutamine-derived glutamate is channeled into proline biosynthesis. nih.govresearchgate.net This metabolic rewiring supports the high proliferative rate of tumor cells. nih.gov
Impact on Other Amino Acid Pools
The use of L-Proline-1-13C as a metabolic tracer has been instrumental in elucidating the intricate connections between proline metabolism and the broader network of amino acid pools within biological systems. When cells metabolize 13C-labeled proline, the labeled carbon atom can be incorporated into various other metabolites, allowing researchers to trace its fate.
Studies utilizing [U-13C]proline in human retinal pigment epithelial (RPE) cells have demonstrated that proline is a significant nutrient source for these cells. jianhaidulab.com Within one hour of incubation, the 13C label from proline was found to have replaced approximately 50% of the endogenous pools of glutamate and ornithine. jianhaidulab.com This rapid incorporation highlights the direct conversion of proline to glutamate via Δ1-pyrroline-5-carboxylate (P5C), which can then enter the tricarboxylic acid (TCA) cycle or be converted to other amino acids. jianhaidulab.comnih.gov Furthermore, research has shown that proline metabolism in RPE cells can stimulate the de novo synthesis of other non-essential amino acids, such as serine and glycine. nih.gov In vivo tracing experiments in mice, delivering 13C-labeled proline, confirmed that proline-derived metabolites, including non-essential amino acids (NEAAs), were highly enriched in the RPE and retina. arvojournals.org
Specific Research Domains Utilizing L-Proline-1-13C
Cancer Metabolism Research
The study of cancer has increasingly focused on metabolic reprogramming as a hallmark of the disease. L-Proline-1-13C and other labeled proline isotopes have become critical tools in dissecting the unique metabolic dependencies of tumor cells. nih.govresearchgate.net
Numerous studies have identified a significant dysregulation of proline metabolism in various cancers. researchgate.net A common finding is the upregulation of the proline biosynthetic pathway. frontiersin.org Comprehensive analyses of metabolic enzyme expression across numerous tumor types have shown that proline biosynthesis genes, particularly ALDH18A1 (encoding P5C synthetase) and PYCR1 (encoding P5C reductase 1), are among the most consistently upregulated. frontiersin.org High expression of PYCR1, the enzyme that catalyzes the final step in proline synthesis, is associated with poor prognosis in multiple cancers, including breast, lung, kidney, and colorectal cancer. frontiersin.orgplos.org
This increased capacity for proline synthesis suggests a heightened demand for this amino acid by cancer cells. mdpi.com This dependency, termed "proline addiction," is believed to support the massive requirements for protein synthesis and other metabolic functions needed for rapid cell proliferation and survival. mdpi.com For instance, in colorectal cancer, the expression levels of proline biosynthesis enzymes are significantly increased during tumorigenesis. plos.org Similarly, in certain gliomas, a rewiring of proline metabolism has been observed, characterized by a low-PRODH/high-PYCR profile, leading to elevated proline concentrations within the tumor. researchgate.net This altered metabolic state, often driven by oncogenes like c-MYC, channels precursors such as glutamine into proline synthesis, contributing to tumor aggressiveness. frontiersin.orgpnas.orgpnas.org
| Cancer Type | PYCR1 Expression | ALDH18A1 Expression | PRODH/POX Expression | Key Findings | Reference |
|---|---|---|---|---|---|
| Breast Cancer | Upregulated | Upregulated | Context-dependent (increased in metastases) | High PYCR1 expression linked to poor prognosis. Increased proline catabolism via PRODH/POX seen in metastases. | frontiersin.orgmdpi.com |
| Colorectal Cancer | Upregulated | Upregulated | - | Increased mitochondrial proline metabolism is necessary for proliferation and survival. | plos.org |
| Non-Small Cell Lung Cancer (NSCLC) | Upregulated | Upregulated | Upregulated | PRODH/POX promotes EMT, proliferation, and migration. | frontiersin.orgmdpi.com |
| Glioblastoma (Glioma) | Upregulated | - | Suppressed | Rewiring to a low-PRODH/high-PYCR profile is observed, increasing proline levels. | researchgate.net |
| Pancreatic Ductal Adenocarcinoma (PDAC) | - | - | Upregulated | PDAC cells use collagen-derived proline as an energy source, and PRODH expression promotes tumor growth. | nih.govmdpi.com |
| Melanoma | Upregulated | Upregulated | - | Inhibition of ALDH18A1 significantly reduces cancer cell viability. | tandfonline.com |
Beyond its role as a building block for proteins, proline is a versatile molecule for cancer cells, serving as both an energy source and a signaling molecule. nih.govmdpi.com The catabolism of proline, initiated by the mitochondrial enzyme proline dehydrogenase (PRODH), also known as proline oxidase (POX), generates ATP. nih.govnih.gov In the first step, proline is oxidized to P5C, a process that can feed electrons into the electron transport chain to produce ATP. nih.govmdpi.com The resulting P5C can be further converted to glutamate, which then becomes α-ketoglutarate, a key intermediate that fuels the TCA cycle for further energy production. nih.gov Tracer experiments have confirmed that cancer cells can utilize proline derived from collagen breakdown as a source of energy, particularly under nutrient-starved conditions. nih.gov
The proline-P5C cycle also has a critical role in cellular signaling. nih.gov The oxidation of proline by PRODH/POX generates reactive oxygen species (ROS) in the mitochondria. nih.gov While high levels of ROS are cytotoxic, the controlled generation of ROS by PRODH/POX can act as a signaling mechanism that influences cell fate, promoting processes like apoptosis or autophagy depending on the cellular context. nih.govnih.gov This signaling function is crucial for how cancer cells adapt to metabolic stress. frontiersin.org For example, in some contexts, PRODH/POX is induced by the tumor suppressor p53 and its ROS production can trigger apoptosis, thus acting as a tumor suppressor. nih.govmdpi.com In other contexts, such as in metastatic breast cancer, proline catabolism is enhanced to maintain ATP levels and support cell survival. mdpi.comnih.gov
Given the clear dependence of many cancers on a dysregulated proline metabolism, the enzymes controlling this pathway have emerged as promising therapeutic targets. frontiersin.org The significant upregulation of PYCR1 in numerous tumors and its correlation with poor outcomes make it a particularly attractive target. plos.org Genetic and pharmacological inhibition of PYCR1 has been shown to reduce the clonogenicity and growth of cancer cells in vitro and in vivo. nih.govfrontiersin.org Similarly, targeting ALDH18A1, the enzyme responsible for the first step of proline synthesis from glutamate, can inhibit cancer growth, as seen in melanoma cells. tandfonline.com
The role of PRODH/POX is more complex, as it can be either pro-tumorigenic or anti-tumorigenic depending on the cancer type and context. nih.govmdpi.com In cancers where PRODH/POX promotes survival and proliferation, such as in pancreatic ductal adenocarcinoma, its inhibition has been shown to reduce tumor growth. nih.govmdpi.com Conversely, in scenarios where PRODH/POX acts as a tumor suppressor, activating the enzyme could be a potential therapeutic strategy. mdpi.com Several small molecule inhibitors targeting these enzymes are under investigation. For example, L-tetrahydro-2-furoic acid (L-THFA) is a proline analogue that inhibits PRODH/POX and has shown efficacy in reducing metastases in animal models of breast cancer. frontiersin.orgmdpi.com The development of more specific and potent inhibitors for both PYCRs and PRODH/POX represents an active area of cancer research. researchgate.net
Proline as an Energy Source and Signaling Molecule in Cancer
Neuroscience and Brain Energy Metabolism
In the central nervous system (CNS), proline is recognized not just as a protein component but also as a neuromodulator, particularly at glutamatergic synapses. frontiersin.org The use of L-Proline-1-13C provides a powerful method to investigate its distinct metabolic functions in the brain. researchgate.netnih.gov
Specifically, L-proline was found to decrease the flux of 13C from labeled glucose into glycolytic byproducts like lactate (B86563) and alanine. researchgate.netnih.gov Conversely, it increased the flux into Krebs cycle intermediates. researchgate.netnih.gov This suggests that even at physiological concentrations, L-proline shifts brain energy metabolism away from glycolysis and towards increased mitochondrial respiration in both neurons and glial cells. nih.gov This effect was not due to the displacement of metabolites by the added proline, as the [1-¹³C]L-proline itself was not being consumed as a fuel source. researchgate.netnih.gov These findings point to L-proline acting as a signaling molecule or a modulator of mitochondrial activity in the brain. nih.gov Some evidence suggests L-proline may act as a mimetic of the inhibitory neurotransmitter GABA, further highlighting its complex role in regulating neuronal function and energy utilization. researchgate.netnih.gov
| Metabolic Pathway/Product | Observed Effect of L-Proline | Interpretation | Reference |
|---|---|---|---|
| Metabolism of [1-¹³C]L-Proline | No significant evidence of metabolism to glutamate under normo-glycemic conditions. | Proline is not a major oxidative fuel for the brain when glucose is sufficient. | researchgate.netnih.gov |
| Glycolytic Byproducts (Lactate, Alanine) | Reduced net flux of ¹³C from glucose. | L-proline decreases the rate of glycolysis. | researchgate.netnih.gov |
| Krebs Cycle Intermediates | Increased net flux of ¹³C from glucose. | L-proline drives increased mitochondrial activity. | researchgate.netnih.gov |
| Total Metabolite Pools | Significantly reduced (glutamine least affected). | L-proline alters overall metabolic pool sizes, possibly by modulating mitochondrial function. | nih.gov |
Proline's Role in Brain Energy Metabolism and Neurotransmitter Systems
Plant Physiology and Stress Response
Proline accumulation is a well-documented response in plants facing various environmental stresses. bioone.orgnih.gov The use of L-Proline-1-13C can help elucidate the dynamics of proline synthesis, catabolism, and its functional roles in stress tolerance and development.
Plants accumulate proline to high levels in response to stresses that cause dehydration, such as drought, high salinity, and freezing. bioone.org This accumulation is a common physiological response and is often correlated with stress tolerance. nih.govcas.czresearchgate.net Proline acts as a compatible solute, or osmolyte, helping to maintain cell turgor and osmotic balance under water-deficit conditions. cas.czmaxapress.comresearchgate.net
Beyond its role as an osmolyte, proline contributes to the stabilization of subcellular structures like membranes and proteins, scavenges free radicals, and buffers cellular redox potential. nih.govcas.cz It can also function as a metal chelator and an antioxidative defense molecule. nih.govmdpi.com The dramatic increase in proline levels, sometimes over 100-fold, during stress highlights its importance in plant adaptation. bioone.org
While proline accumulation is a hallmark of the stress response, the turnover of proline is also crucial for maintaining growth under water-limited conditions. nih.gov The synthesis and catabolism of proline are tightly regulated processes. Proline synthesis from glutamate occurs in the cytosol and/or chloroplasts, while its degradation back to glutamate happens in the mitochondria. nih.govmdpi.com
The "proline cycle" can act as a shuttle to transport redox equivalents (like NAD(P)+/NAD(P)H) between cellular compartments, which is vital for energy transfer during stress and recovery. frontiersin.orgcgiar.org Studies on mutants for key enzymes in proline synthesis (P5CS1) and catabolism (PDH1) have shown that both processes are important for growth during drought. nih.gov This suggests that a dynamic proline metabolism, not just high accumulation, is key to stress tolerance. nih.gov
Proline also plays significant roles in various developmental processes in plants, even in the absence of stress. frontiersin.org It is found in high concentrations in reproductive organs like pollen and flowers, suggesting a role in flower initiation and development. frontiersin.orgfrontiersin.orgnih.gov Proline is essential for pollen fertility and the elongation of the pollen tube. frontiersin.orgnih.gov
Furthermore, proline has been associated with processes involving rapid cell growth, such as stem elongation. nih.gov The accumulation of proline in developing tissues may serve to protect cells from osmotic damage during natural dehydration processes, such as in embryogenesis and pollen development. nih.gov It is also believed to provide the necessary energy to sustain rapid growth. nih.gov The regulation of proline levels is therefore critical throughout the plant life cycle, from germination to senescence.
Table 2: Functions of Proline in Plant Stress Response and Development
| Function | Biological Context | Key Findings |
|---|---|---|
| Osmoprotection | Abiotic stress (drought, salinity). bioone.orgcas.cz | Accumulates to high levels, maintaining cell turgor and osmotic balance. maxapress.comresearchgate.net |
| Redox Buffering | Stress conditions. nih.gov | Scavenges free radicals and stabilizes membranes and proteins. cas.cz |
| Metabolic Hub | Stress and recovery. nih.gov | Proline turnover provides energy and redox power for growth maintenance. frontiersin.orgcgiar.org |
| Development | Flowering, pollen development, stem elongation. frontiersin.orgnih.gov | Essential for fertility and supports rapid cell growth. frontiersin.org |
Proline Turnover and Growth Maintenance
Protein Turnover and Proteostasis Studies (SILAC applications)
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful quantitative proteomic technique that uses isotopically labeled amino acids to measure changes in protein abundance. L-Proline-1-13C, along with other "heavy" amino acids, is utilized in SILAC experiments to study protein turnover and proteostasis (protein homeostasis).
In SILAC, one population of cells is grown in media containing normal ("light") amino acids, while another is grown in media with heavy isotope-labeled amino acids, such as L-Proline-1-13C. vwr.comfishersci.pt The heavy amino acids are incorporated into all newly synthesized proteins. thermofisher.com By combining the protein lysates from the two cell populations and analyzing them with mass spectrometry, the relative abundance of proteins can be accurately quantified by comparing the signal intensities of the light and heavy peptide pairs. vwr.comfishersci.pt
This method allows for the dynamic measurement of protein synthesis and degradation rates. nih.govoup.com For instance, dynamic ¹³C-labeling experiments have been used to determine the turnover rates of specific amino acids, including proline, within the proteome of yeast strains. nih.govoup.com Such studies have revealed that protein turnover is a significant energetic cost to the cell and plays a crucial role in how quickly a cell can adapt its proteome to environmental changes and remove damaged proteins. oup.com In some mammalian cell lines, the addition of heavy proline is necessary to prevent the metabolic conversion of heavy arginine to heavy proline, ensuring accurate quantification. thermofisher.com
Microbial Metabolism and Pathogen Physiology
L-Proline-1-13C is a crucial tool for dissecting the metabolic networks of microorganisms, including pathogenic bacteria. nih.govosti.gov By introducing this labeled compound, researchers can trace the fate of proline's carbon backbone, revealing how it is utilized for energy production, biosynthesis, and stress protection. nih.gov This approach, known as ¹³C-Metabolic Flux Analysis (¹³C-MFA), provides quantitative data on the rates of intracellular reactions, offering a deeper understanding of microbial physiology. nih.govosti.govmdpi.com
In many pathogens, proline is not only a building block for proteins but also a critical source of carbon and energy, particularly in nutrient-limited environments encountered during infection. nih.gov For instance, some pathogens can oxidize proline to glutamate, which then enters the TCA cycle to generate ATP. nih.gov Studies using isotopically labeled proline have been instrumental in elucidating these metabolic adaptations.
Research has shown that disrupting proline metabolism can significantly weaken the virulence of certain pathogens. nih.gov For example, in Helicobacter pylori, the stomach pathogen, L-proline uptake and metabolism are important for its ability to tolerate osmotic stress and for its motility, both of which are crucial for colonizing the gastric epithelium. uni-muenchen.de Similarly, in the nosocomial pathogen Clostridium difficile, proline is one of the essential amino acids required for optimal growth. nih.gov
Furthermore, in the context of host-pathogen interactions, studies have utilized stable isotope tracing to differentiate the metabolic activities of intracellular pathogens from those of their host cells. nih.gov For example, research on Mycobacterium tuberculosis-infected alveolar epithelial cells using ¹³C-labeled glucose has provided insights into how the pathogen manipulates host cell metabolism to support its own growth and survival. biorxiv.org Specifically, this research highlighted alterations in the labeling patterns of proline and other amino acids, suggesting that intracellular M. tuberculosis actively synthesizes its own amino acids by utilizing metabolic intermediates from the host cell. biorxiv.org
The table below summarizes findings from studies on microbial metabolism where L-proline plays a significant role.
| Organism | Key Finding | Significance in Pathogenesis |
| Helicobacter pylori | L-proline uptake and metabolism are linked to osmotolerance and flagella-mediated motility. uni-muenchen.de | Essential for colonization of the gastric environment. uni-muenchen.de |
| Clostridium difficile | Requires L-proline as one of five essential amino acids for optimal growth in defined media. nih.gov | Proline metabolism is crucial for the pathogen's proliferation. nih.gov |
| Staphylococcus aureus | Proline catabolism is proposed to be important for pathophysiology during abscess formation where collagen breakdown releases proline. nih.gov | Provides a carbon and energy source in glucose-limited infection sites. nih.gov |
| Trypanosoma cruzi | L-proline is involved in ATP production, differentiation, host cell infection, and resistance to stress. frontiersin.org | Targeting L-proline uptake is being explored as a potential anti-chagas drug strategy. frontiersin.org |
| Pseudomonas syringae | Plant-exuded proline acts as a virulence-inducing signal and nutrient for this bacterial pathogen. researchgate.net | Depletion of extracellular proline by the plant is a component of its immune response. researchgate.net |
Studies in Animal Models and Human Tissues
The application of L-Proline-1-13C extends to in vivo studies in animal models and human tissues, providing valuable insights into both normal physiology and disease states. nih.gov By infusing L-Proline-1-13C and subsequently analyzing tissue and plasma samples, researchers can quantify the rates of protein synthesis and breakdown, as well as the flux of proline through various metabolic pathways. researchgate.netnih.gov
One significant area of research is the study of collagen metabolism. Since proline is a major component of collagen, L-Proline-1-13C is used to measure the fractional synthesis rate (FSR) of collagen in different tissues. nih.govdrugbank.com For example, a study in human volunteers used a continuous infusion of L-[1-¹³C]proline to determine the FSR of dermal collagen. nih.gov This methodology is applicable to understanding conditions characterized by abnormal collagen accumulation. nih.gov
In the context of critical illness, such as severe burns, studies have used L-[1-¹³C]proline to investigate proline homeostasis. Research in severely burned patients revealed a significant increase in proline flux and oxidation, leading to a negative proline balance. researchgate.net This suggests that in such catabolic states, proline may become a conditionally essential amino acid. researchgate.net
The table below presents data from research utilizing L-Proline-1-13C in animal and human studies.
| Study Focus | Model System | Key Findings | Implications |
| Dermal Collagen Synthesis | Human Volunteers | The fractional synthesis rate of dermal collagen was measured to be 0.076 ± 0.063%/h. nih.gov | Provides a method to study the regulation of collagen synthesis in various diseases. nih.gov |
| Proline Metabolism in Burn Patients | Severely Burned Adult Patients | Showed doubled proline flux, tripled proline oxidation, and a negative proline balance compared to healthy controls. researchgate.net | Suggests a potential need for exogenous proline supplementation in traumatized patients. researchgate.net |
| Brain Energy Metabolism | Guinea Pig Cortical Brain Slices | L-proline increased mitochondrial activity at the expense of glycolysis but was not significantly metabolized itself under normoglycemic conditions. nih.govresearchgate.net | Indicates a role for proline in modulating brain energy metabolism, potentially mimicking the effects of the neurotransmitter GABA. nih.govresearchgate.net |
| Tumor Metabolism | Mice and Humans | Stable isotope-labeled nutrients like [¹³C]glucose are used to trace metabolic activity within intact tumors in vivo. nih.gov | Helps to understand how tumors rewire their metabolism to support growth and proliferation. nih.gov |
Computational and Systems Biology Approaches with L Proline 1 13c Data
Metabolic Flux Analysis (MFA) Methodologies
Metabolic Flux Analysis (MFA) is a cornerstone of systems biology, providing a quantitative description of the rates (fluxes) of metabolic reactions within a biological system. sci-hub.seresearchgate.net The use of 13C-labeled substrates, such as L-Proline-1-13C, is central to 13C-MFA, which is considered a gold standard for in vivo flux quantification. sci-hub.seresearchgate.net This technique involves introducing the labeled substrate to a biological system, measuring the resulting isotopic labeling patterns in metabolites, and using a computational model to estimate intracellular fluxes. sci-hub.se
Steady-state 13C-Metabolic Flux Analysis (13C-MFA) is a powerful method for quantifying metabolic fluxes in systems that are in a metabolic and isotopic steady state. nih.gov This means that the concentrations of intracellular metabolites and their isotopic labeling patterns are constant over time. researchgate.net In this approach, cells are cultured with a 13C-labeled substrate, like L-Proline-1-13C, until this steady state is achieved. nih.gov The labeling patterns of proteinogenic amino acids or other metabolites are then measured, typically using techniques like gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy. sci-hub.senih.gov
These experimentally determined labeling patterns, along with other measured rates (e.g., substrate uptake, product secretion), are used as constraints in a computational model of cellular metabolism. osti.gov The model then solves a nonlinear least squares regression problem to determine the set of intracellular fluxes that best explains the observed data. osti.gov This provides a quantitative map of metabolic activity. For instance, in a study of the human leukemia cell line HL-60, while not the primary tracer, the uptake of proline from the medium was a necessary inclusion in the metabolic model to accurately determine flux distributions, highlighting the importance of amino acid metabolism in cellular energetics. nih.gov The specific production rates of non-essential amino acids, including proline, were found to be less than 5.6% of the glucose uptake in these cells. nih.gov
Table 1: Key Aspects of Steady-State 13C-MFA
| Feature | Description |
|---|---|
| Assumption | Metabolic and isotopic steady state. nih.gov |
| Input Data | 13C labeling patterns of metabolites, extracellular flux rates. sci-hub.seosti.gov |
| Analytical Techniques | GC-MS, LC-MS, NMR. nih.gov |
| Computational Method | Nonlinear least squares regression to fit a metabolic model to data. osti.gov |
| Output | Quantitative values for intracellular metabolic fluxes. nih.gov |
For biological systems where achieving an isotopic steady state is not feasible or desirable, Isotopically Non-Stationary MFA (INST-MFA) offers a valuable alternative. nih.gov This method is applied to systems at a metabolic steady state but are sampled during the transient phase before isotopic equilibrium is reached after the introduction of a 13C tracer. nih.govresearchgate.net INST-MFA is particularly useful for studying organisms with slow growth rates or large intracellular metabolite pools. researchgate.net
In an INST-MFA experiment using L-Proline-1-13C, the labeling patterns of intracellular metabolites are measured at multiple time points. nih.gov The resulting time-course data of isotopic labeling, along with measured extracellular fluxes, are then used to estimate intracellular fluxes. vanderbilt.edu A key advantage of INST-MFA is its ability to resolve fluxes in systems where steady-state 13C-MFA would fail, such as in autotrophic organisms that consume single-carbon substrates. researchgate.net While direct measurements of intracellular metabolite pool sizes are not strictly necessary for INST-MFA, they can be treated as adjustable model parameters to improve the accuracy of flux estimations. vanderbilt.edu
Flux Balance Analysis (FBA) is a constraint-based modeling approach that predicts metabolic flux distributions at a genome scale. sci-hub.se FBA relies on the stoichiometry of metabolic reactions and a defined cellular objective, such as the maximization of biomass production. ethz.ch While powerful, FBA alone cannot always provide a unique flux solution and does not inherently use isotopic labeling data.
The integration of 13C tracer data, such as from experiments with L-Proline-1-13C, with FBA can significantly enhance the accuracy and resolution of flux predictions. github.io This is often referred to as 13C-constrained FBA. By incorporating the constraints derived from the labeling data, the solution space of possible flux distributions in FBA can be narrowed down, leading to more reliable predictions of metabolic states. github.io
A study on Clostridioides difficile utilized dynamic flux balance analysis (dFBA) informed by data from fermentable 13C substrates, including L-[U-13C]Proline. metabolomicsworkbench.org This integrated approach allowed for the identification of dynamic changes in metabolic pathways, highlighting how the pathogen integrates high-flux amino acid and glycolytic metabolism to support energy generation and biomass production. metabolomicsworkbench.org Similarly, research on Corynebacterium glutamicum led to the development of an L-proline-overproducing strain through in vivo genetic modifications of targets predicted by a genome-scale metabolic model, which was then validated through fed-batch culture, demonstrating the power of integrating modeling with experimental data. researchgate.net
Isotopically Non-Stationary MFA (INST-MFA) for Dynamic Fluxes
Isotopic Network Reconstruction and Pathway Mapping
Data from L-Proline-1-13C tracing experiments are instrumental in reconstructing and mapping metabolic networks. By tracking the incorporation of the 13C label from proline into other metabolites, researchers can confirm the activity of known pathways and potentially discover new ones. osti.gov The specific patterns of label distribution provide a "fingerprint" of the metabolic pathways that are active under the studied conditions. osti.gov
For example, the conversion of L-Proline-1-13C to other amino acids or intermediates of central carbon metabolism can elucidate the connections between amino acid catabolism and other parts of the metabolic network. In a study on salt-stressed potatoes, transcriptomic analysis revealed significant upregulation of genes in the proline metabolic pathway, which correlated with increased proline accumulation. nih.gov While this study did not use labeled proline, it highlights the importance of the proline metabolic pathway (ko00330), which could be further elucidated using L-Proline-1-13C to trace the flow of carbon through this pathway and its connections to other metabolic routes. nih.gov The known metabolic pathways of L-proline, which can be derived from L-glutamate, provide a basis for constructing these network models. ymdb.ca
In paleoproteomics, the isotopic relationship between proline and hydroxyproline, which is synthesized from proline, can serve as a quality marker for ancient protein samples. oup.com The expectation is that the δ13C values of these two amino acids should match, providing a basis for validating the integrity of the data used for dietary reconstruction. oup.com
Software and Tools for Isotopomer Distribution Analysis and Flux Calculation
A variety of software tools are available to facilitate the analysis of data from 13C labeling experiments and the subsequent calculation of metabolic fluxes. These tools are essential for handling the complexity of isotopomer data and the computational demands of MFA.
For the initial processing of mass spectrometry data to determine mass isotopomer distributions, software like LS-MIDA and Isotopo are available. researchgate.netd-nb.info LS-MIDA is an open-source tool that uses a least-square method to calculate isotopomer enrichments from MS data. d-nb.info 'Isotopo' is a database application designed for the analysis and management of mass isotopomer data, which is particularly useful for handling data from multiple experiments. researchgate.net
For the core task of metabolic flux calculation, several comprehensive software packages exist. FiatFlux is a MATLAB-based tool designed for flux ratio analysis and the calculation of absolute fluxes from 13C-glucose experiments, but its principles can be applied to other tracers. researchgate.netWUFlux is another MATLAB-based, open-source platform with a user-friendly interface that provides templates for various bacterial metabolic networks and can correct raw mass spectrometry data. osti.govgithub.io More advanced software like INCA and OpenMebius can perform both steady-state and isotopically non-stationary MFA. github.io
Table 2: Examples of Software for 13C-MFA Data Analysis
| Software | Primary Function | Key Features |
|---|---|---|
| LS-MIDA | Mass isotopomer distribution analysis. d-nb.info | Open-source, uses least-square regression. d-nb.info |
| Isotopo | Database and analysis of mass isotopomer data. researchgate.net | Database integration, data management for multiple experiments. researchgate.net |
| FiatFlux | Flux ratio and absolute flux calculation. researchgate.net | MATLAB-based, user-friendly interface. researchgate.net |
| WUFlux | Steady-state 13C-MFA of bacterial metabolism. osti.govgithub.io | Open-source, provides network templates, corrects MS data. github.io |
| INCA | Steady-state and non-stationary MFA. github.io | Comprehensive platform for various MFA applications. |
| Proline | Proteomics data integration and analysis. profiproteomics.fr | Open-source suite for mass spectrometry-based proteomics, including quantification. profiproteomics.fr |
Integration with Multi-omics Data (e.g., Genomics, Transcriptomics, Proteomics)
The integration of fluxomics data from L-Proline-1-13C tracing with other omics datasets, such as genomics, transcriptomics, and proteomics, provides a more holistic understanding of cellular regulation. sci-hub.seosti.gov This multi-omics approach allows researchers to connect changes in gene expression and protein levels to functional changes in metabolic fluxes.
While flux analysis provides a direct measure of metabolic pathway activity, transcriptomics (measuring mRNA levels) and proteomics (measuring protein levels) offer insights into the regulatory mechanisms that control these fluxes. bmbreports.org For instance, an observed change in the flux through a proline catabolic pathway, as measured by L-Proline-1-13C tracing, could be correlated with the upregulation of the genes and proteins corresponding to the enzymes in that pathway.
In a study on the effects of histidyl dipeptides on the heart, an integrated tri-omics approach combining RNA sequencing, global proteomics, and unbiased metabolomics was used. ahajournals.org This study found changes in the levels of L-Proline, among other metabolites, and integrated these findings with transcriptomic and proteomic data to understand the broader biological impact. ahajournals.org Similarly, in plant systems biology, metabolomic profiling that reveals changes in proline levels can be corroborated with transcriptomic and proteomic findings to provide a comprehensive view of stress responses. agronomyjournals.com The integration of these different omics layers is crucial for building predictive models of cellular behavior and for identifying key regulatory nodes in metabolic networks. bmbreports.orgpremierscience.com
Challenges and Future Directions in L Proline 1 13c Research
Methodological Hurdles in Isotopic Tracing Experiments
Addressing Natural Abundance and Background Noise in MS Data
A fundamental challenge in all ¹³C isotopic tracing studies is the natural abundance of ¹³C, which is approximately 1.1%. whitman.edu This means that even in unlabeled samples, there will be a small but detectable signal at the mass corresponding to a single ¹³C incorporation (M+1). oup.comwhitman.edu This natural abundance must be accurately corrected for to determine the true extent of labeling from the ¹³C-enriched tracer. nih.gov
Furthermore, mass spectrometry data can be subject to background noise from the instrument and the sample matrix, which can interfere with the detection and quantification of low-level labeled compounds. oup.com The presence of background noise can make it difficult to distinguish true biological signals from artifacts, especially when dealing with low biomass samples. oup.com Advanced analytical software and high-resolution mass spectrometers are crucial tools for overcoming these challenges by improving signal-to-noise ratios and enabling more accurate data interpretation. oup.com
Challenges in In Vivo Application of MFA
Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions. However, applying MFA in living organisms (in vivo) presents significant challenges compared to studies in cell cultures (in vitro). creative-proteomics.com One major difficulty is the accurate measurement of substrate uptake and secretion rates, as the exchange of metabolites between different organs complicates direct determination. creative-proteomics.com
Additionally, in vivo studies are often limited to short labeling durations, making it difficult to achieve the isotopic steady-state required for traditional MFA. creative-proteomics.comnih.gov To overcome this, researchers are developing and applying isotopically non-stationary MFA (INST-MFA), which uses computational models to analyze transient isotope labeling data. creative-proteomics.comresearchgate.net Access to tissue-specific metabolic information is also limited, as blood samples are often the only readily available source for analysis. creative-proteomics.com
Ensuring Tissue Viability and Perfusion in Ex Vivo Models
Ex vivo models, where tissues are studied outside the living organism, are valuable for metabolic research. However, a critical challenge is maintaining tissue viability and ensuring adequate perfusion with nutrients and oxygen. mdpi.commdpi.com Insufficient perfusion can lead to cellular stress and altered metabolism, compromising the physiological relevance of the experimental findings. jove.com
The thickness of the tissue sample is a key factor, as oxygen and nutrients must be able to permeate the entire tissue. mdpi.com Researchers employ various strategies to address this, including using thin tissue slices and specialized perfusion systems that mimic the physiological environment. mdpi.com Monitoring tissue viability throughout the experiment, for instance by measuring ATP levels, is essential to ensure the reliability of the metabolic data obtained. jove.com
Metabolic Conversion of Labeled Precursors (e.g., Arginine to Proline in SILAC)
In Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a widely used technique in quantitative proteomics, the metabolic conversion of labeled amino acids can introduce inaccuracies. thermofisher.com A well-documented issue is the conversion of labeled arginine to proline in some cell types. u-tokyo.ac.jpcore.ac.uk When cells are supplied with ¹³C-labeled arginine, a portion of it can be metabolized into ¹³C-labeled proline. u-tokyo.ac.jp
This conversion leads to the appearance of "heavy" proline in proteins, which can complicate the quantitative analysis of peptides containing proline. The signal from the heavy arginine-labeled peptide is effectively split, with some of the isotopic label appearing in proline-containing peptides, potentially leading to an underestimation of the true protein abundance. nih.gov To mitigate this, researchers can supplement the culture medium with unlabeled proline, which has been shown to suppress the conversion of arginine to proline. thermofisher.comnih.gov
Advancements in Analytical Sensitivity and Throughput (e.g., Hyperpolarization in NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying metabolic pathways, but it has traditionally been limited by its low sensitivity. researchgate.net A groundbreaking advancement that addresses this limitation is hyperpolarization, a technique that can enhance the NMR signal by several orders of magnitude. nih.govacs.org
Developing More Sophisticated Computational Models for Complex Biological Systems
The utility of L-Proline-1-13C as a tracer is intrinsically linked to the power of computational models to interpret the complex data generated from metabolic flux analysis (MFA). embopress.org 13C-based MFA is a cornerstone technique for quantifying the rates of metabolic reactions within living cells. researchgate.net However, fluxes, which represent the movement of metabolites through a network, cannot be measured directly. Instead, they are inferred from measurable quantities, such as the uptake and production rates of substances and the isotopic labeling patterns of metabolites, through computer-based modeling. embopress.org
The development of more sophisticated computational models is a critical frontier in maximizing the insights gained from L-Proline-1-13C tracing. These models are essential for translating raw mass spectrometry (MS) or nuclear magnetic resonance (NMR) data into meaningful metabolic flux maps. nih.gov The complexity of biological systems, with their numerous, interconnected, and often bidirectional reactions, necessitates advanced modeling frameworks.
A key challenge is enhancing the scope and accuracy of these models. This involves incorporating larger and more comprehensive biochemical reaction networks. d-nb.info Determining the optimal complexity of a model is a significant decision, as it depends on the specific isotopic tracer used, the number of parallel labeling experiments conducted, and the range of labeling measurements collected. d-nb.info Advanced software packages are central to this effort, employing algorithms like the Elementary Metabolite Unit (EMU) framework to efficiently process and model data, including from tandem MS. researchgate.net
Future advancements in computational modeling for L-Proline-1-13C tracing will likely focus on:
Integration of Multi-Omics Data: Combining metabolic flux data with genomics, transcriptomics, and proteomics to create more holistic and predictive models of cellular behavior.
Dynamic Modeling: Moving beyond steady-state assumptions to model metabolic changes over time, which is crucial for understanding disease progression and response to therapies.
Spatial Resolution: Developing models that can account for metabolic compartmentalization within cells and tissues, providing a more accurate picture of metabolic activities in different organelles or cell types.
These sophisticated models will be instrumental in deciphering the intricate roles of proline metabolism in health and disease, unlocking the full potential of L-Proline-1-13C as a research tool.
Expanding L-Proline-1-13C Applications to New Biological Contexts and Diseases
The application of L-Proline-1-13C and its analogs as tracers is expanding beyond established areas into new biological contexts and a wider range of diseases. This expansion is driven by the growing understanding of proline's multifaceted roles in physiology and pathology. nih.govnih.gov
Neurodegenerative and Psychiatric Disorders: Dysregulated proline metabolism has been implicated in several neurological and psychiatric conditions. nih.gov High concentrations of L-Proline can cause neurological issues, and studies using stable isotope labeling are helping to elucidate its impact on brain energy metabolism. nih.gov For instance, research has shown that L-proline can increase mitochondrial activity in both neurons and glial cells. nih.gov Metabolomics studies have highlighted the importance of proline metabolism in the progression of neurodegenerative diseases like Alzheimer's disease (AD), Parkinson's disease (PD), and amyotrophic lateral sclerosis (ALS). nih.gov The use of L-Proline-1-13C tracing can provide a more dynamic view of these metabolic alterations, potentially identifying new therapeutic targets.
Fibrotic Diseases: Collagen, the primary component of fibrotic tissue, is rich in proline. nih.gov This makes labeled proline analogs powerful tools for imaging and quantifying active fibrosis. For example, the fluorinated proline analog, cis-4-[18F]fluoro-l-proline, has been used with Positron Emission Tomography (PET) to detect and evaluate pulmonary fibrosis and to quantify liver collagenogenesis. snmjournals.orgfrontiersin.org Studies in animal models of silicosis have shown that this tracer can sensitively identify early stages of the disease. snmjournals.orgresearchgate.net L-Proline-1-13C tracing, coupled with techniques like mass spectrometry imaging, could offer detailed insights into the metabolic activity of fibroblasts and the dynamics of collagen synthesis in fibrotic tissues.
Infectious Diseases: Proline metabolism is crucial for the survival and virulence of certain pathogens. In Trypanosoma cruzi, the parasite that causes Chagas disease, L-proline is essential for energy production, differentiation, and host cell infection. frontiersin.org This has led to the exploration of L-proline uptake as a novel chemotherapeutic target. Research has focused on developing inhibitors that block the parasite's proline transporters. frontiersin.org L-Proline-1-13C could be a valuable tool in these efforts, allowing researchers to study the effects of potential drug candidates on proline uptake and metabolism in the parasite.
Cancer: The role of proline metabolism in cancer is complex, with certain enzymes in the pathway acting as tumor suppressors and others as oncogenes. nih.gov Cancer cells often exhibit rewired metabolism, and proline can serve as an energy source for metastatic cells. nih.gov Tracing studies using labeled glutamine, a precursor for proline synthesis, have revealed that proline metabolism is altered in cancer. nih.gov For example, in cancer-associated fibroblasts, proline derived from glutamine supports the production of collagen, which can promote tumor growth. nih.gov Direct tracing with L-Proline-1-13C can help to further dissect the specific contributions of proline to cancer cell proliferation, bioenergetics, and the tumor microenvironment.
Emerging Applications of L-Proline-1-13C Tracing in Disease Research
| Disease Area | Key Research Finding | Potential Application of L-Proline-1-13C | Reference |
|---|---|---|---|
| Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's) | Proline metabolism is dysregulated and plays a role in neuronal energy metabolism and dysfunction. | Quantifying alterations in proline metabolic fluxes in brain tissue to identify disease mechanisms and biomarkers. | nih.govnih.gov |
| Fibrotic Diseases (e.g., Pulmonary, Liver Fibrosis) | Proline analogs (e.g., 18F-fluoro-l-proline) are effective PET imaging agents for detecting active collagen synthesis in fibrotic tissue. | To trace the rate of new collagen deposition and assess the efficacy of anti-fibrotic therapies at a metabolic level. | snmjournals.orgfrontiersin.orgresearchgate.net |
| Infectious Diseases (e.g., Chagas Disease) | The parasite Trypanosoma cruzi is dependent on L-proline uptake and metabolism for survival and virulence. | To screen and validate inhibitors of proline transport as potential anti-parasitic drugs. | frontiersin.org |
| Cancer | Proline metabolism supports cancer cell proliferation and collagen production in the tumor microenvironment. | To investigate the metabolic reprogramming of proline in tumors and identify metabolic vulnerabilities for therapeutic targeting. | nih.govnih.govnih.gov |
Translational Potential of L-Proline-1-13C Tracing in Clinical Research and Drug Development
L-Proline-1-13C tracing holds significant potential for translation from preclinical research to clinical applications, particularly in diagnostics and drug development. The use of stable, non-radioactive isotopes is advantageous for human studies. eurisotop.com
Clinical Diagnostics and Biomarker Discovery: L-Proline-1-13C can be used as an internal standard for clinical mass spectrometry, enhancing the accuracy of quantifying proline and related metabolites in patient samples. medchemexpress.com This is crucial for developing diagnostic or prognostic biomarkers for diseases characterized by altered proline metabolism, such as certain inborn errors of metabolism (e.g., hyperprolinemia) and potentially in more common conditions like neurodegenerative diseases or fibrosis. nih.gov By tracing the metabolic fate of L-Proline-1-13C in patients, clinicians could potentially assess disease activity or severity. For instance, imaging techniques analogous to [18F]FP-PET, but perhaps utilizing hyperpolarized 13C-proline with MRI, could offer a radiation-free method to monitor fibrotic activity.
Drug Development and Pharmacodynamics: Stable isotope tracers are increasingly incorporated into the drug development process. medchemexpress.commedchemexpress.com L-Proline-1-13C can be used to investigate the mechanism of action of drugs that target proline metabolism. For example, in the development of inhibitors for proline transporters in Chagas disease, L-Proline-1-13C tracing can provide definitive evidence of target engagement by measuring the reduction in tracer uptake and metabolism by the parasite. frontiersin.org
Furthermore, L-Proline-1-13C can serve as a pharmacodynamic biomarker to assess the biological effect of a drug in early-phase clinical trials. By measuring changes in proline metabolic fluxes in response to a therapeutic intervention, researchers can gain early insights into whether a drug is hitting its intended target and having the desired metabolic effect. This can help to de-risk drug development and provide a rational basis for dose selection and patient stratification.
Translational Applications of L-Proline-1-13C in Clinical Research
| Application Area | Specific Use of L-Proline-1-13C | Potential Impact | Reference |
|---|---|---|---|
| Clinical Diagnostics | Use as an internal standard in mass spectrometry; potential for in vivo metabolic tracing in patients. | Improved accuracy of metabolite quantification; development of novel diagnostic tests for diseases with altered proline metabolism. | nih.govmedchemexpress.com |
| Drug Development | To elucidate the mechanism of action of drugs targeting proline metabolic pathways (e.g., transport inhibitors). | Provides direct evidence of target engagement and clarifies how a drug achieves its therapeutic effect. | frontiersin.org |
| Pharmacodynamic Biomarkers | To measure changes in proline metabolic fluxes in response to a drug during clinical trials. | Offers early assessment of a drug's biological activity, aiding in dose selection and demonstrating proof-of-concept. | medchemexpress.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
